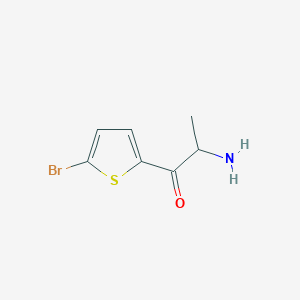
1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound that features both an ethoxyphenyl group and a methylamino group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with methylamine, followed by reduction of the resulting imine with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve:
Step 1: Condensation of 4-ethoxybenzaldehyde with methylamine in the presence of an acid catalyst.
Step 2: Reduction of the imine intermediate using sodium borohydride in an alcohol solvent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the condensation and reduction steps in a controlled manner, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 1-(4-ethoxyphenyl)-2-(methylamino)ethanone.
Reduction: Formation of 1-(4-ethoxyphenyl)-2-(methylamino)ethane.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.
Scientific Research Applications
1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The specific pathways involved depend on the context of its application, such as its role in medicinal chemistry or biological research.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol
- 1-(4-Ethoxyphenyl)-2-(ethylamino)ethan-1-ol
- 1-(4-Ethoxyphenyl)-2-(methylamino)propan-1-ol
Comparison: 1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol is unique due to the presence of both an ethoxy group and a methylamino group, which confer specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3 |
InChI Key |
PHTIHXOWXKKDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


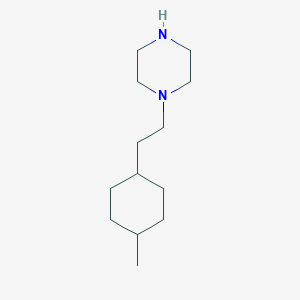
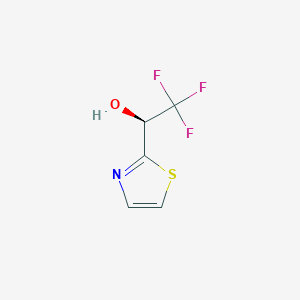


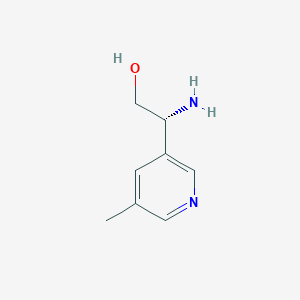

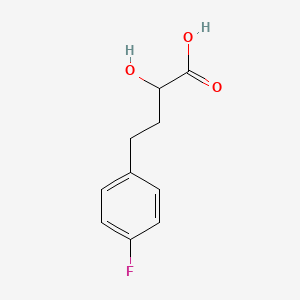



![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)

![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)
